beta-Ccb

Catalog No.
S004147
CAS No.
84454-35-3
M.F
C16H16N2O2
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Ccb

CAS Number

84454-35-3

Product Name

beta-Ccb

IUPAC Name

butyl 9H-pyrido[3,4-b]indole-3-carboxylate

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3

InChI Key

WGNGIELOOKACSB-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Synonyms

beta-CCB, N-butyl beta-carboline-3-carboxylate, NBBCC

Canonical SMILES

CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Description

The exact mass of the compound beta-Ccb is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. It belongs to the ontological category of beta-carbolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Beta-Blockers:

  • Beta-blockers work by blocking the beta-adrenergic receptors in the heart and blood vessels. This action reduces the effects of adrenaline (epinephrine), leading to a decrease in heart rate, blood pressure, and contractility of the heart muscle .
  • Scientific research extensively explores beta-blockers for treating hypertension (high blood pressure) , angina (chest pain) , heart failure , and preventing complications after a heart attack .

Calcium Channel Blockers (CCBs):

  • CCBs act by blocking the influx of calcium ions into smooth muscle cells of the blood vessels. This relaxation of the blood vessels leads to a decrease in blood pressure .
  • Research on CCBs focuses on their application in treating hypertension , angina , certain types of arrhythmias (irregular heartbeats) , and Raynaud's disease (a condition affecting blood flow in the fingers and toes) .

Beta-Carboline-3-carboxylate, commonly referred to as beta-Ccb, is a chemical compound with the molecular formula C₁₆H₁₆N₂O₂ and a molar mass of approximately 268.31 g/mol. It is classified as a ligand for benzodiazepine receptors and acts as an inverse agonist, which means it can inhibit the effects of benzodiazepines by binding to the same receptors without activating them. This compound is notable for its role in neuropharmacology and its potential implications in anxiety and seizure disorders .

Typical of carboxylate esters and beta-carboline derivatives. It can undergo hydrolysis to form butyl alcohol and beta-carboline-3-carboxylic acid under acidic or basic conditions. Additionally, it can react with various nucleophiles due to the electrophilic nature of the carboxylate group, allowing for further functionalization or derivatization in synthetic organic chemistry .

Beta-Ccb exhibits significant biological activity, primarily through its interaction with the central nervous system. It has been shown to have proconvulsant and anxiogenic effects, indicating that it may increase anxiety levels and induce seizures under certain conditions. This activity is attributed to its role as an endogenous benzodiazepine binding inhibitor, which modulates neurotransmitter systems involved in anxiety and seizure pathways .

The synthesis of beta-Ccb typically involves several steps:

  • Formation of Beta-Carboline: Starting from tryptophan or its derivatives, beta-carboline can be synthesized through cyclization reactions.
  • Carboxylation: The beta-carboline intermediate is then subjected to carboxylation using carbon dioxide or other carboxylating agents to introduce the carboxylate functional group.
  • Butylation: Finally, butyl groups are introduced through alkylation methods involving butyl halides.

These steps can be optimized based on specific laboratory conditions and desired yields .

Beta-Ccb has several applications in scientific research:

  • Neuroscience Research: It is used to study the mechanisms of anxiety and seizure disorders due to its unique pharmacological profile.
  • Drug Development: As a benzodiazepine receptor ligand, it serves as a lead compound for developing new anxiolytic or anticonvulsant medications.
  • Biochemical Studies: It aids in understanding the interactions between endogenous ligands and their receptors in the brain .

Beta-Ccb shares structural similarities with other compounds in the beta-carboline family, which include:

Compound NameStructural FeaturesUnique Characteristics
Beta-CarbolineContains a fused indole ringKnown for psychoactive properties
Alpha-CarbolineSimilar ring structure but differs at position 1Exhibits different receptor affinities
Carboline-3-carboxylic AcidContains a carboxylic acid groupMore polar; less lipophilic than beta-Ccb
FlumazenilA benzodiazepine antagonistUsed clinically to reverse benzodiazepine overdose

Beta-Ccb's uniqueness lies in its specific binding characteristics and inverse agonist properties, distinguishing it from other compounds that may act as agonists or neutral modulators at benzodiazepine receptors .

XLogP3

3.8

Other CAS

84454-35-3

Wikipedia

NBBCC

Dates

Modify: 2023-09-12

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